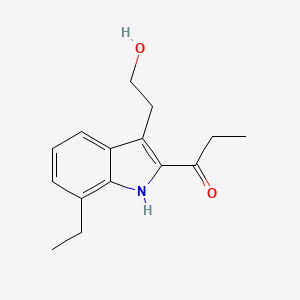
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Chemical Reactions Analysis
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures depending on the desired reaction .
Scientific Research Applications
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Another indole derivative with different functional groups, leading to distinct chemical and biological properties.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation, this compound has different applications compared to this compound.
1H-Indole-3-butyric acid: Used as a rooting hormone in plant propagation, highlighting its unique application in agriculture.
Biological Activity
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one, also known by its CAS number 41340-36-7, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol. Its structure features an indole ring, which is known for its biological significance in various natural products and pharmaceuticals.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of indole have demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating significant antibacterial properties comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be significantly lower than those of conventional chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HepG2 | 9.71 |
| HCT-116 | 2.29 |
In addition to cytotoxicity, the compound was observed to induce apoptosis in treated cells, as evidenced by increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cell death .
Anti-inflammatory Activity
The anti-inflammatory effects of related indole compounds have also been documented. They have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, with certain derivatives demonstrating up to 89% inhibition at concentrations of 10 µg/mL . This suggests that the compound may play a role in managing inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. These studies consistently reported significant biological activity across multiple assays, reinforcing the therapeutic potential of this class of compounds.
Properties
CAS No. |
106637-45-0 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl]propan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-3-10-6-5-7-11-12(8-9-17)15(13(18)4-2)16-14(10)11/h5-7,16-17H,3-4,8-9H2,1-2H3 |
InChI Key |
CVZQGAZLFXLYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















